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For Researchers, Scientists, and Drug Development Professionals

Ceritinib (marketed as Zykadia®) is a potent and selective second-generation anaplastic

lymphoma kinase (ALK) inhibitor used in the treatment of ALK-positive non-small cell lung

cancer (NSCLC). Its complex molecular structure necessitates a sophisticated and well-

optimized synthetic and manufacturing process to ensure high purity and yield of the active

pharmaceutical ingredient (API). This technical guide provides an in-depth overview of the core

aspects of Ceritinib's synthesis, manufacturing process, and its mechanism of action.

Chemical Synthesis of Ceritinib
The synthesis of Ceritinib is a multi-step process that has been approached through various

synthetic routes since its inception. The core structure of Ceritinib, 5-chloro-N2-(2-isopropoxy-

5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine, is

typically assembled through the coupling of key intermediates. One of the most cited and

industrially relevant approaches involves the convergent synthesis strategy, which is outlined

below.

Key Intermediates and Overall Synthetic Strategy
The synthesis can be conceptually divided into the preparation of two key fragments:

The aniline fragment: tert-Butyl 4-(4-amino-5-isopropoxy-2-methylphenyl)piperidine-1-

carboxylate.
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The pyrimidine fragment: 2,5-dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine.

These two intermediates are then coupled, followed by the deprotection of the piperidine

nitrogen to yield the final Ceritinib molecule.

A generalized workflow for a common synthetic route is depicted below:

Aniline Fragment Synthesis

Pyrimidine Fragment Synthesis

Final Assembly and Deprotection
Starting Materials

(e.g., 4-bromo-2-chloro-1-methylbenzene) Multi-step Synthesis
Key Intermediate:

tert-Butyl 4-(4-amino-5-isopropoxy-2-methylphenyl)
piperidine-1-carboxylate

Buchwald-Hartwig Coupling

Starting Materials
(e.g., 2-(isopropylthio)aniline) Multi-step Synthesis

Key Intermediate:
2,5-dichloro-N-(2-(isopropylsulfonyl)phenyl)

pyrimidin-4-amine

Boc Deprotection Ceritinib API
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A high-level overview of a convergent synthetic strategy for Ceritinib.

Detailed Experimental Protocols
Below are representative, detailed methodologies for the synthesis of key intermediates and

the final coupling and deprotection steps. These protocols are based on procedures described

in the scientific literature, including patents and medicinal chemistry journals.

Synthesis of tert-Butyl 4-(4-amino-5-isopropoxy-2-
methylphenyl)piperidine-1-carboxylate
This key aniline intermediate is a crucial building block in the synthesis of Ceritinib.[1] Its multi-

step synthesis involves several transformations.

Experimental Workflow:
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Step 1: Nitration
4-bromo-2-chloro-1-methylbenzene

Step 2: Isopropylation
4-bromo-2-chloro-5-nitro-1-methylbenzene

HNO3, H2SO4 Step 3: Suzuki Coupling
tert-butyl 4-(4-isopropoxy-2-methyl-5-nitrophenyl)-5,6-dihydropyridine-1(2H)-carboxylate

Isopropyl alcohol, Base Step 4: Reduction
tert-butyl 4-(4-amino-5-isopropoxy-2-methylphenyl)piperidine-1-carboxylate

Pd catalyst, H2

Click to download full resolution via product page

Key transformations in the synthesis of the aniline intermediate.

Protocol:

Nitration: 4-bromo-2-chloro-1-methylbenzene is treated with a mixture of nitric acid and

sulfuric acid at a controlled temperature (typically 0-10 °C) to introduce a nitro group, yielding

4-bromo-2-chloro-5-nitro-1-methylbenzene.

Isopropylation: The resulting nitro compound is reacted with isopropyl alcohol in the

presence of a strong base, such as sodium hydride, to displace the chloro group and form 4-

bromo-1-isopropoxy-2-methyl-5-nitrobenzene.

Suzuki Coupling: The bromo-intermediate undergoes a Suzuki coupling reaction with a

suitable boronic acid or ester derivative of N-Boc-4-piperidone. This step is catalyzed by a

palladium catalyst (e.g., Pd(dppf)Cl2) and a base (e.g., potassium carbonate) in a suitable

solvent mixture like dioxane and water.

Reduction: The nitro group and the double bond in the piperidine ring of the coupled product

are simultaneously reduced using catalytic hydrogenation (e.g., H2 gas with a Palladium on

carbon catalyst) to afford the final aniline intermediate.

Synthesis of 2,5-dichloro-N-(2-
(isopropylsulfonyl)phenyl)pyrimidin-4-amine
The pyrimidine fragment provides the core heterocyclic structure of Ceritinib.

Protocol:

Thiolation and Oxidation: 2-aminobenzenethiol is reacted with 2-bromopropane to yield 2-

(isopropylthio)aniline. This intermediate is then oxidized, for example, using meta-

chloroperoxybenzoic acid (m-CPBA), to form 2-(isopropylsulfonyl)aniline.
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Pyrimidination: The 2-(isopropylsulfonyl)aniline is then condensed with 2,4,5-

trichloropyrimidine in the presence of a base (e.g., sodium hydride or diisopropylethylamine)

in an aprotic solvent like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) to yield the

desired pyrimidine intermediate.

Final Assembly: Buchwald-Hartwig Coupling and
Deprotection
The final steps involve the coupling of the two key intermediates and the removal of the

protecting group.

Protocol:

Buchwald-Hartwig Coupling: The aniline intermediate, tert-butyl 4-(4-amino-5-isopropoxy-2-

methylphenyl)piperidine-1-carboxylate, is coupled with the pyrimidine intermediate, 2,5-

dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine, using a palladium-catalyzed

Buchwald-Hartwig amination reaction. This reaction is typically carried out using a palladium

catalyst (e.g., Pd2(dba)3) and a phosphine ligand (e.g., Xantphos) in the presence of a base

(e.g., cesium carbonate) in a solvent such as dioxane.

Boc Deprotection: The resulting Boc-protected Ceritinib is then treated with a strong acid,

such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), in a solvent like

dichloromethane (DCM) to remove the tert-butyloxycarbonyl (Boc) protecting group from the

piperidine nitrogen, yielding Ceritinib.

Quantitative Data Summary
The following tables summarize typical yields for the key synthetic steps as reported in various

literature sources. It is important to note that yields can vary significantly based on the specific

reaction conditions, scale, and purification methods employed.

Table 1: Synthesis of Key Intermediates
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Step Starting Material Product Typical Yield (%)

Nitration
4-bromo-2-chloro-1-

methylbenzene

4-bromo-2-chloro-5-

nitro-1-methylbenzene
85-95

Isopropylation
4-bromo-2-chloro-5-

nitro-1-methylbenzene

4-bromo-1-

isopropoxy-2-methyl-

5-nitrobenzene

70-85

Suzuki Coupling

4-bromo-1-

isopropoxy-2-methyl-

5-nitrobenzene

tert-butyl 4-(4-

isopropoxy-2-methyl-

5-nitrophenyl)-5,6-

dihydropyridine-1(2H)-

carboxylate

60-75

Reduction

tert-butyl 4-(4-

isopropoxy-2-methyl-

5-nitrophenyl)-...

tert-butyl 4-(4-amino-

5-isopropoxy-2-

methylphenyl)piperidin

e-1-carboxylate

80-90

Oxidation
2-

(isopropylthio)aniline

2-

(isopropylsulfonyl)anili

ne

90-98

Pyrimidination

2-

(isopropylsulfonyl)anili

ne

2,5-dichloro-N-(2-

(isopropylsulfonyl)phe

nyl)pyrimidin-4-amine

75-85

Table 2: Final Assembly of Ceritinib
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Step Reactants Product Typical Yield (%)

Buchwald-Hartwig

Coupling

tert-butyl 4-(4-amino-

5-isopropoxy-2-

methylphenyl)piperidin

e-1-carboxylate and

2,5-dichloro-N-(2-

(isopropylsulfonyl)phe

nyl)pyrimidin-4-amine

Boc-protected

Ceritinib
70-85

Boc Deprotection
Boc-protected

Ceritinib
Ceritinib 90-98

Manufacturing Process and Quality Control
The large-scale manufacturing of Ceritinib presents several challenges, including the handling

of hazardous reagents (e.g., sodium hydride), the need for expensive catalysts, and ensuring

the final product's purity and polymorphic form.

Process Development and Scale-Up
Recent developments in the process chemistry of Ceritinib have focused on creating more

efficient, safer, and scalable manufacturing processes. This includes the use of statistical

design of experiments (DoE) to optimize reaction conditions and minimize the formation of

impurities. Alternative, safer bases are often employed at an industrial scale to replace sodium

hydride.

Crystallization and Polymorphism
The final step in the manufacturing process is the crystallization of the Ceritinib API. The

crystalline form of an API is critical as it can affect its stability, solubility, and bioavailability.

Ceritinib is known to exist in different polymorphic forms. The manufacturing process must be

carefully controlled to consistently produce the desired polymorph with the correct particle size

distribution. This is often achieved through controlled crystallization from specific solvent

systems, followed by filtration and drying under defined conditions.
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Mechanism of Action: Inhibition of the ALK
Signaling Pathway
Ceritinib is a highly potent inhibitor of the anaplastic lymphoma kinase (ALK) receptor tyrosine

kinase. In certain types of NSCLC, a chromosomal rearrangement leads to the fusion of the

EML4 gene with the ALK gene, resulting in the expression of a constitutively active EML4-ALK

fusion oncoprotein. This fusion protein drives tumor cell proliferation and survival by activating

several downstream signaling pathways.

Ceritinib exerts its therapeutic effect by binding to the ATP-binding pocket of the ALK kinase

domain, thereby inhibiting its autophosphorylation. This blockade of ALK activity leads to the

downregulation of its key downstream signaling pathways, including:

PI3K/AKT Pathway: This pathway is crucial for cell survival and proliferation.

MAPK/ERK Pathway: This pathway is involved in cell growth, differentiation, and survival.

JAK/STAT Pathway: This pathway plays a significant role in cell proliferation and apoptosis.

By inhibiting these pathways, Ceritinib induces cell cycle arrest and apoptosis in EML4-ALK-

positive cancer cells.[2][3]
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Ceritinib inhibits the EML4-ALK signaling pathway.
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This in-depth technical guide provides a comprehensive overview of the synthesis and

manufacturing of Ceritinib, along with its mechanism of action. The provided experimental

details and data offer valuable insights for researchers and professionals involved in the

development and production of this important anticancer drug. Further optimization of the

synthetic routes and manufacturing processes will continue to be a key focus to ensure the

efficient and cost-effective supply of this life-saving medication.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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